molecular formula C15H23NO3 B13877659 1,1-dimethylethyl 5-methyl-6-oxo-3,4,6,7,8,8a-hexahydro-2(1H)-isoquinolinecarboxylate

1,1-dimethylethyl 5-methyl-6-oxo-3,4,6,7,8,8a-hexahydro-2(1H)-isoquinolinecarboxylate

Cat. No.: B13877659
M. Wt: 265.35 g/mol
InChI Key: GRVBKAOLVAATPH-UHFFFAOYSA-N
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Description

1,1-Dimethylethyl 5-methyl-6-oxo-3,4,6,7,8,8a-hexahydro-2(1H)-isoquinolinecarboxylate is a bicyclic isoquinoline derivative characterized by a tert-butyl (1,1-dimethylethyl) ester group, a 5-methyl substituent, and a partially saturated hexahydro ring system with a ketone (6-oxo) moiety. Its molecular framework combines rigidity from the bicyclic system with flexibility from the saturated rings, influencing its physicochemical properties and reactivity .

Properties

IUPAC Name

tert-butyl 5-methyl-6-oxo-1,3,4,7,8,8a-hexahydroisoquinoline-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23NO3/c1-10-12-7-8-16(14(18)19-15(2,3)4)9-11(12)5-6-13(10)17/h11H,5-9H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRVBKAOLVAATPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2CCN(CC2CCC1=O)C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Core Ring Saturation and Substituents

The target compound’s hexahydro ring system distinguishes it from less-saturated analogs. For example:

  • tert-Butyl 6-bromo-1-oxo-3,4-dihydroisoquinoline-2(1H)-carboxylate () features a 3,4-dihydro structure (two double bonds retained), a bromo substituent at position 6, and a molecular weight of 326.19 g/mol.
  • Ethyl 6,6-dimethyl-2-oxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxylate () shares a hexahydro core but substitutes the tert-butyl ester with an ethyl ester and includes 6,6-dimethyl groups, reducing steric hindrance compared to the tert-butyl group.

Ester Group Modifications

The tert-butyl ester in the target compound contrasts with:

  • Ethyl 6,7-dimethoxy-1-methyl-3,4-dihydroisoquinoline-2(1H)-carboxylate (), which has an ethyl ester and 6,7-dimethoxy groups.
  • Methyl 4-methyl-2-oxo-1,2,5,6-tetrahydro-4H-pyrrolo[3,2,1-ij]quinoline-6-carboxylate () replaces the tert-butyl group with a methyl ester, significantly lowering steric bulk and altering hydrolysis kinetics .

Functional Group Diversity

  • tert-Butyl 6-cyano-3,4-dihydro-2(1H)-isoquinolinecarboxylate () introduces a cyano group at position 6, increasing polarity (logP reduced by ~0.5 compared to the target compound) and enabling nucleophilic addition reactions. Its molecular formula (C₁₅H₁₈N₂O₂) reflects the addition of a nitrogen atom .

Physicochemical Properties

Compound (CAS/Reference) Molecular Formula Molecular Weight (g/mol) Key Substituents Saturation Level
Target Compound C₁₅H₂₃NO₃ 265.35 5-Methyl, 6-oxo Hexahydro
tert-Butyl 6-bromo-... (1214900-33-0) C₁₄H₁₆BrNO₃ 326.19 6-Bromo 3,4-Dihydro
Ethyl 6,6-dimethyl-... (139731-94-5) C₁₄H₁₉NO₃ 249.31 6,6-Dimethyl, ethyl ester Hexahydro
tert-Butyl 6-cyano-... (166398-33-0) C₁₅H₁₈N₂O₂ 258.32 6-Cyano 3,4-Dihydro

Key Observations :

  • The tert-butyl group increases molecular weight by ~16–18 g/mol compared to ethyl/methyl esters.
  • Saturation level (hexahydro vs. dihydro) impacts ring puckering and conformational flexibility, which may influence binding to biological targets .

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